6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine
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Overview
Description
6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a complex organic compound that features a naphthalene ring, a pyridazinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinyl Group: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the Piperazinyl Group: The piperazine ring is introduced via nucleophilic substitution reactions.
Coupling with Naphthalene: The final step involves coupling the pyridazinyl-piperazinyl intermediate with a naphthalene derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Medicine: Due to its structural features, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound might find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Naphthalen-1-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
Uniqueness
6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is unique due to its specific arrangement of functional groups, which can confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
naphthalen-1-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O/c31-24(21-7-3-5-18-4-1-2-6-20(18)21)30-16-14-29(15-17-30)23-9-8-22(27-28-23)26-19-10-12-25-13-11-19/h1-13H,14-17H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVDAGGUFYZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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